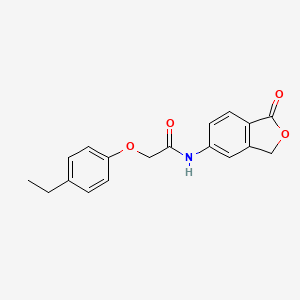![molecular formula C14H12INO5 B11084266 2-iodo-6-methoxy-4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B11084266.png)
2-iodo-6-methoxy-4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-IODO-6-METHOXY-4-{[2-METHYL-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL ACETATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an iodinated aromatic ring, a methoxy group, and an oxazole moiety, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-IODO-6-METHOXY-4-{[2-METHYL-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL ACETATE typically involves multi-step organic reactions. One common approach is the iodination of a methoxy-substituted aromatic compound, followed by the introduction of the oxazole moiety through a condensation reaction. The final step often involves esterification to form the acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-IODO-6-METHOXY-4-{[2-METHYL-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL ACETATE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The oxazole moiety can be reduced to form a more saturated heterocyclic compound.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a phenol derivative, while reduction could produce a saturated oxazole compound.
Scientific Research Applications
2-IODO-6-METHOXY-4-{[2-METHYL-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-IODO-6-METHOXY-4-{[2-METHYL-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL ACETATE involves its interaction with specific molecular targets. The iodine atom and oxazole moiety are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-IODO-6-METHOXY-4-{[2-METHYL-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL ACETATE: shares similarities with other iodinated aromatic compounds and oxazole derivatives.
2-IODO-6-METHOXY-4-{[2-METHYL-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL ACETATE: can be compared to compounds like 2-iodo-6-methoxyphenol and 4-oxo-2-methyl-1,3-oxazole.
Uniqueness
The uniqueness of 2-IODO-6-METHOXY-4-{[2-METHYL-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENYL ACETATE lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H12INO5 |
|---|---|
Molecular Weight |
401.15 g/mol |
IUPAC Name |
[2-iodo-6-methoxy-4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C14H12INO5/c1-7-16-11(14(18)20-7)5-9-4-10(15)13(21-8(2)17)12(6-9)19-3/h4-6H,1-3H3/b11-5- |
InChI Key |
YTIABJHASWORCY-WZUFQYTHSA-N |
Isomeric SMILES |
CC1=N/C(=C\C2=CC(=C(C(=C2)I)OC(=O)C)OC)/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC(=C(C(=C2)I)OC(=O)C)OC)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-[4-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-3H-quinazolin-4-one](/img/structure/B11084185.png)
![(2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B11084186.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11084194.png)
![2-(4-Bromophenyl)-3-(2-thienyl)-2-azaspiro[3.5]nonan-1-one](/img/structure/B11084201.png)
![Methyl ({3-cyano-4-(furan-2-yl)-6-methyl-5-[(2-methylphenyl)carbamoyl]-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11084208.png)
![2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B11084220.png)
![Furan-2-yl-(7-methyl-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B11084229.png)
![3-{4-[(4-chlorophenyl)amino]-6-methoxy-1,3,5-triazin-2-yl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11084234.png)
![2-{(5E)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B11084235.png)
![4-Methyl-N-[2,2,2-trifluoro-1-(5-methyl-thiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide](/img/structure/B11084242.png)
![2-[(2,4-dichlorophenyl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B11084251.png)

![2-[2,2,3,3,3-Pentafluoro-1-(4-methoxy-phenylamino)-propylidene]-malononitrile](/img/structure/B11084260.png)

